molecular formula C15H19NO2S B499589 [2-(3,4-Dimethoxyphenyl)ethyl](thiophen-3-ylmethyl)amine CAS No. 289488-52-4

[2-(3,4-Dimethoxyphenyl)ethyl](thiophen-3-ylmethyl)amine

Cat. No.: B499589
CAS No.: 289488-52-4
M. Wt: 277.4g/mol
InChI Key: SHVMXSFFCMBCAM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)ethylamine is an organic compound that features a combination of a dimethoxyphenyl group and a thiophenylmethyl group linked by an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine typically involves the reaction of 3,4-dimethoxyphenethylamine with thiophen-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)ethylamine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [2-(3,4-Dimethoxyphenyl)ethyl]amine: Lacks the thiophenylmethyl group, making it less versatile in certain applications.

    Thiophen-3-ylmethylamine: Lacks the dimethoxyphenyl group, which may reduce its biological activity.

    2-(3,4-Dimethoxyphenyl)ethylamine: Similar structure but with a different substitution pattern on the thiophene ring.

Uniqueness

The uniqueness of 2-(3,4-Dimethoxyphenyl)ethylamine lies in its combined structural features, which confer a balance of chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-17-14-4-3-12(9-15(14)18-2)5-7-16-10-13-6-8-19-11-13/h3-4,6,8-9,11,16H,5,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVMXSFFCMBCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CSC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325964
Record name 2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

289488-52-4
Record name 2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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